molecular formula C15H11F3O2 B1422187 3-Methyl-4-(3-trifluoromethylphenyl)benzoic acid CAS No. 1008773-97-4

3-Methyl-4-(3-trifluoromethylphenyl)benzoic acid

Cat. No. B1422187
CAS RN: 1008773-97-4
M. Wt: 280.24 g/mol
InChI Key: LCVZKPOQZIJLSS-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-trifluoromethylphenyl)benzoic acid is a chemical compound with the CAS Number: 1008773-97-4. Its molecular weight is 280.25 and its IUPAC name is 2-methyl-3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11F3O2/c1-9-7-11(14(19)20)5-6-13(9)10-3-2-4-12(8-10)15(16,17)18/h2-8H,1H3,(H,19,20). This indicates the molecular structure of the compound .

Scientific Research Applications

Synthesis and Isotope Labeling

  • Research demonstrates the preparation of compounds labeled with hydrogen isotopes, which include variants of benzoic acid derivatives similar to 3-Methyl-4-(3-trifluoromethylphenyl)benzoic acid. These labeled compounds have significant roles in various scientific studies, including metabolic and pharmacokinetic research (Shevchenko, Nagaev, & Myasoedov, 2014).

Structural Analysis and Activity Prediction

  • Analyses of benzoic acids, such as the one , have led to the understanding of different structural motifs and their interactions. This understanding aids in predicting the bioactivity of these compounds, particularly in the context of receptor antagonism (Dinesh, 2013).

Supramolecular Chemistry

  • Studies have investigated the effects of substituents on the benzoic acid component, revealing their influence on the formation and stability of supramolecular liquid crystal phases. This research is crucial for the development of new materials with specific properties (Naoum, Fahmi, & Almllal, 2010).

Metabolism and Physicochemical Properties

Antimicrobial and Molluscicidal Activity

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-trifluoromethylphenyl)benzoic acid is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as in a chemical reaction or biological system .

Other physical and chemical properties such as melting point, boiling point, solubility, and others were not available in the sources I found .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound should be referred to for comprehensive safety and hazard information . It’s always important to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions for the use of this compound would depend on the specific field of study or application. It could potentially be used in various areas of research and development, given its unique chemical structure .

properties

IUPAC Name

3-methyl-4-[3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-7-11(14(19)20)5-6-13(9)10-3-2-4-12(8-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVZKPOQZIJLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691138
Record name 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1008773-97-4
Record name 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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